molecular formula C22H14ClFN2O3 B2369551 N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888435-29-8

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2369551
CAS No.: 888435-29-8
M. Wt: 408.81
InChI Key: QNCMMJIZRLZXQJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14ClFN2O3 and its molecular weight is 408.81. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis The study of crystal structures of related compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, provides insights into molecular conformations and interactions. These structural analyses help in understanding the physical and chemical properties of compounds, including N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, and can guide the design of new materials with specific properties (Suchetan et al., 2016).

Synthetic Routes to Heterocycles Research into the synthesis of heterocycles via the sulphenylation of unsaturated amides indicates the potential for generating diverse molecular structures for further application in pharmaceuticals and materials science. This approach demonstrates the versatility of amide functional groups in facilitating the formation of complex heterocyclic compounds, which could include derivatives of this compound (Samii et al., 1987).

Dopamine Receptor Ligands The modification of benzamide derivatives to enhance affinity for dopamine receptors highlights the potential therapeutic applications of these compounds. Structural modifications aiming to improve selectivity and potency for specific dopamine receptor subtypes illustrate the importance of benzamide functionalities in medicinal chemistry (Leopoldo et al., 2002).

Antipathogenic Activity The synthesis and evaluation of thiourea derivatives, including those with benzamide groups, for their antipathogenic activity against various bacterial strains, underscore the potential of such compounds in developing new antimicrobial agents. This research could be extended to study the bioactivity of this compound and its derivatives (Limban et al., 2011).

Anticancer Activity The evaluation of coumarin-3-carboxamide derivatives for their potential to inhibit the growth of cancer cells highlights the importance of the benzamide moiety in conferring biological activity. Such studies suggest avenues for the development of new anticancer agents based on the structural framework of this compound (Phutdhawong et al., 2021).

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-14-4-3-5-16(12-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-8-10-15(24)11-9-13/h1-12H,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCMMJIZRLZXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.